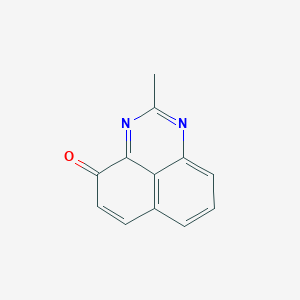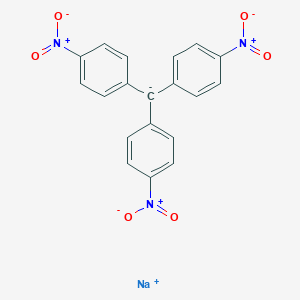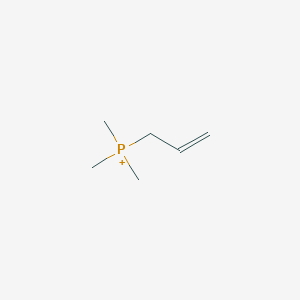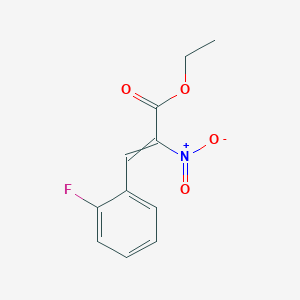
Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a nitro group (-NO2) and a fluorophenyl group attached to a prop-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate typically involves the reaction of ethyl acetoacetate with 2-fluoronitrobenzene under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the ethyl acetoacetate acts as the nucleophile and the 2-fluoronitrobenzene as the electrophile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 3-(2-fluorophenyl)-2-aminoprop-2-enoate.
Substitution: Ethyl 3-(2-substituted phenyl)-2-nitroprop-2-enoate.
Oxidation: Various oxidized derivatives depending on the specific oxidizing agent used.
Scientific Research Applications
Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new drugs, especially those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorophenyl group can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate can be compared with other similar compounds such as:
Ethyl 3-(2-chlorophenyl)-2-nitroprop-2-enoate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
Ethyl 3-(2-bromophenyl)-2-nitroprop-2-enoate:
Ethyl 3-(2-methylphenyl)-2-nitroprop-2-enoate: The presence of a methyl group instead of a halogen can lead to different reactivity and biological effects.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding affinity in various applications.
Properties
CAS No. |
61924-50-3 |
|---|---|
Molecular Formula |
C11H10FNO4 |
Molecular Weight |
239.20 g/mol |
IUPAC Name |
ethyl 3-(2-fluorophenyl)-2-nitroprop-2-enoate |
InChI |
InChI=1S/C11H10FNO4/c1-2-17-11(14)10(13(15)16)7-8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 |
InChI Key |
QUZXNEZMXXRJJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


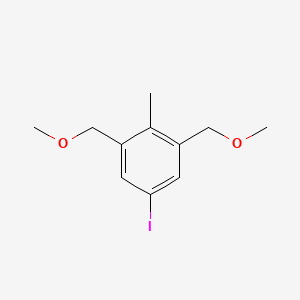
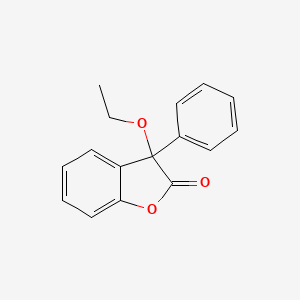
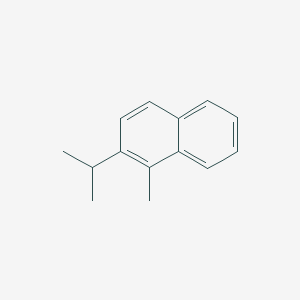
![Acetamide, N-(3-phenylbenzo[b]thien-2-yl)-](/img/structure/B14545580.png)
![(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14545587.png)
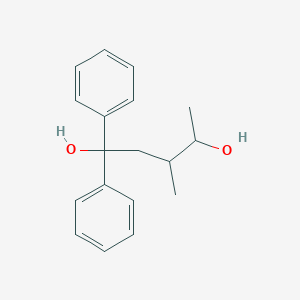
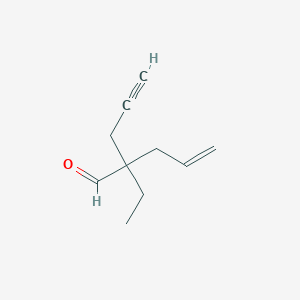
![[3-Amino-3-(4-methylphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B14545603.png)
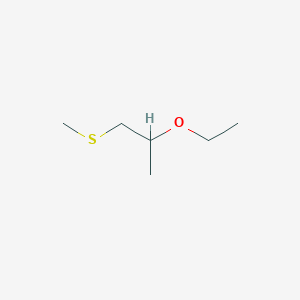
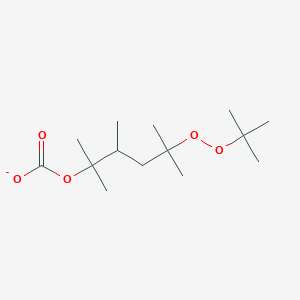
![2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14545642.png)
